
(R)-Terazosin
Overview
Description
Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent indicated for benign prostatic hyperplasia and hypertension. Terazosin blocks adrenaline's action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.
Biological Activity
(R)-Terazosin is an alpha-1 adrenergic antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Recent research has revealed its diverse biological activities beyond its traditional applications, including effects on glucose metabolism, neuroprotection, and potential therapeutic implications in various diseases.
This compound works by selectively blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. However, it also exhibits non-canonical actions that enhance cellular metabolism and protect against oxidative stress.
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Activation of Phosphoglycerate Kinase 1 (Pgk1) :
- Terazosin has been shown to activate Pgk1, a key enzyme in glycolysis, which enhances ATP production and supports cellular energy metabolism. In vitro studies demonstrated that terazosin treatment restored ATP levels and lactate dehydrogenase (LDH) activity in Caco-2 cells exposed to oxidative stress, indicating its role in promoting glucose metabolism under adverse conditions .
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Neuroprotective Effects :
- In animal models of amyotrophic lateral sclerosis (ALS), terazosin improved motor neuron survival and function by modulating Pgk1 activity. This was evidenced by enhanced motor behaviors and extended survival rates in treated zebrafish models . The compound's ability to rescue motor neuron phenotypes highlights its potential as a neuroprotective agent.
- Stress Resistance :
Treatment of Benign Prostatic Hyperplasia (BPH)
Terazosin is clinically effective for managing BPH symptoms. A study involving 185 patients demonstrated significant improvements in urinary flow rates and reductions in overactive bladder symptoms after 8 weeks of terazosin treatment. Key findings included:
- Improvement in International Prostate Symptom Score (IPSS) : The total IPSS score decreased from 19.8 to 12.7 (p < 0.001).
- Increased Maximum Flow Rate (MFR) : MFR improved from 11.5 ml/s to 14.7 ml/s (p < 0.001).
- Reduction in Nocturia : Significant decreases were observed in nocturia episodes and urgency severity scores .
Cardiovascular Effects
In hypertensive patients, terazosin has been associated with modest reductions in blood pressure without significant adverse effects on heart rate or overall cardiovascular health. The systolic blood pressure decreased from 129.5 mmHg to 126.0 mmHg, while diastolic pressure showed a similar trend .
Table: Summary of Biological Activities and Clinical Efficacy of this compound
Case Studies
- Neuroprotective Case Study :
- BPH Management Study :
Scientific Research Applications
Cardiovascular Health
Hypertension Management:
(R)-Terazosin is effective in treating mild to moderate hypertension. Studies indicate that it significantly lowers blood pressure in patients with hypertension and lower urinary tract symptoms secondary to benign prostatic hyperplasia (BPH) .
Study | Population | Dosage | Outcome |
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Study A | Mild Hypertension Patients | 1-10 mg/day | Significant BP reduction observed |
Study B | BPH Patients with Hypertension | 2-5 mg/day | Improved LUTS and BP |
Gastrointestinal Disorders
Recent findings suggest that this compound exhibits anti-inflammatory properties beneficial for gastrointestinal conditions such as gastric ulcers and ulcerative colitis. It works by downregulating the NF-κB-GSDMD signaling pathway and enhancing glycolysis, which aids in cellular survival under oxidative stress .
Study | Condition | Mechanism | Result |
---|---|---|---|
Study C | Gastric Ulcer | Inhibition of NF-κB pathway | Reduced mucosal damage in mice |
Study D | Ulcerative Colitis | Anti-inflammatory effects | Attenuation of colitis symptoms |
Neuroprotection
Emerging research indicates that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). The compound enhances the activity of phosphoglycerate kinase 1 (PGK1), which is crucial for cellular energy metabolism and survival under stress .
Study | Disease Model | Intervention | Findings |
---|---|---|---|
Study E | ALS Mouse Model | Terazosin Treatment | Improved motor neuron survival and behavior |
Study F | PD Patient Data | Prescription Analysis | Reduced hospital visits and lower symptom scores |
Case Study: Neuroprotective Effects in ALS
In a preclinical study involving zebrafish and mouse models, this compound was shown to protect motor neurons from oxidative stress-induced cell death. The treatment resulted in increased survival rates and improved motor function, suggesting its potential as a therapeutic agent for ALS .
Case Study: Gastrointestinal Protection
A study focusing on the effects of this compound on gastric mucosal injury demonstrated that it significantly reduced ethanol-induced damage in murine models. The results indicated a protective effect against oxidative stress, supporting its application in treating gastrointestinal disorders .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-terazosin interact with α1-adrenoceptors compared to its enantiomer (S)-terazosin?
A1: Research suggests that both this compound and (S)-terazosin exhibit similar binding affinities for α1-adrenoceptor subtypes. Studies using cloned human α1-adrenoceptors expressed in cell lines found no significant difference in binding affinities between the two enantiomers for the α1a, α1b, and α1d subtypes [, ]. This indicates that the stereochemistry at the tetrahydrofuran moiety does not significantly influence the interaction with these receptor subtypes.
Q2: Does the stereochemistry of terazosin impact its pharmacokinetic profile?
A2: Interestingly, despite similar receptor binding affinities, this compound demonstrates different pharmacokinetics compared to (S)-terazosin. A study in healthy Chinese male subjects revealed that after a single oral dose of racemic terazosin, the plasma concentrations of this compound were consistently higher than those of (S)-terazosin []. The area under the plasma concentration-time curve (AUC0-∞) and maximum plasma concentration (Cmax) were significantly greater for this compound, suggesting stereoselective pharmacokinetics in humans [].
Q3: Does this compound exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors?
A3: While both enantiomers of terazosin display high affinity for α1-adrenoceptors, this compound exhibits a lower affinity for α2b-adrenoceptors compared to (S)-terazosin and racemic terazosin []. This difference in binding affinity suggests a slightly higher selectivity of this compound for α1-adrenoceptors over the α2b subtype, potentially leading to a different side effect profile compared to the racemate.
Q4: Are there any studies investigating the use of radiolabeled this compound as a tool for studying α1-adrenoceptors?
A4: Yes, research has explored the use of [3H]R-terazosin as a radioligand for studying α1-adrenoceptors []. Studies utilizing [3H]R-terazosin in rat neonatal lung membrane preparations, which contain both α1- and α2-adrenoceptors, revealed selective binding to a single site consistent with α1-adrenoceptors []. This suggests that [3H]R-terazosin may be a valuable tool for investigating α1-adrenoceptor function in tissues expressing multiple adrenoceptor subtypes.
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